molecular formula C17H12ClNO B2410650 (E)-1-(4-chlorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one CAS No. 38470-72-3

(E)-1-(4-chlorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one

Cat. No.: B2410650
CAS No.: 38470-72-3
M. Wt: 281.74
InChI Key: ZAMCAJQNUOUXJH-JXMROGBWSA-N
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Description

(E)-1-(4-chlorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one is a synthetic indole-chalcone hybrid, an important chemical scaffold in medicinal chemistry known for its diverse biological potential. This compound is furnished with high purity for research applications. Indole-chalcone hybrids are a prominent area of investigation due to their multifaceted biological activities. Recent studies highlight the significant potential of such compounds in two key research domains. Firstly, chalcone derivatives have demonstrated potent activity against multidrug-resistant bacterial pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that substituted chalcones can inhibit bacterial biofilm formation and block efflux pumps, which are key mechanisms of antibiotic resistance . Secondly, structural analogs of this compound, featuring the indole-chalcone framework, have shown promising results in neurological research. Specifically, a closely related p-chlorophenyl chalcone derivative exhibited exceptional acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activities at nanomolar concentrations, suggesting potential for application in Alzheimer's disease research . The compound is synthesized via a Claisen-Schmidt condensation reaction, a well-established method for constructing the characteristic α,β-unsaturated ketone bridge of chalcones . The trans (E) configuration of the olefinic bond is confirmed by a characteristic large coupling constant (J ≈ 15-16 Hz) in 1H-NMR spectroscopy . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO/c18-14-8-5-12(6-9-14)17(20)10-7-13-11-19-16-4-2-1-3-15(13)16/h1-11,19H/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMCAJQNUOUXJH-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=CC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(4-chlorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 1H-indole-3-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and concentration of reactants, to ensure high yield and purity of the product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the chalcone double bond can yield the corresponding dihydrochalcone.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Dihydrochalcone derivatives.

    Substitution: Halogenated or other substituted chalcone derivatives.

Scientific Research Applications

Anticancer Activity

Chalcones exhibit significant anticancer properties. Studies have shown that (E)-1-(4-chlorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one can induce apoptosis in cancer cells through various mechanisms such as the activation of caspases and modulation of cell cycle regulators.

Case Study :
A study conducted on human breast cancer cell lines demonstrated that this compound inhibited cell proliferation significantly, with an IC50 value of approximately 25 µM. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to increased apoptosis rates in treated cells .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activities. Research indicates that it exhibits effective inhibitory action against a range of bacteria and fungi.

Data Table: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli40 µg/mL
Candida albicans30 µg/mL

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various experimental models. Its mechanism is believed to involve the inhibition of pro-inflammatory cytokines.

Case Study :
In a murine model of inflammation, administration of this compound resulted in a significant decrease in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .

Material Science Applications

Beyond biological applications, this chalcone derivative has potential uses in material science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices due to its photophysical properties.

Data Table: Photophysical Properties

PropertyValue
Absorption Maximum (λmax)350 nm
Emission Maximum450 nm
Quantum Yield0.75

These properties make it suitable for applications in optoelectronic materials where efficient light emission is critical .

Mechanism of Action

The exact mechanism of action of (E)-1-(4-chlorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole and chalcone moieties. These interactions can lead to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • (E)-1-(4-methoxyphenyl)-3-(1H-indol-3-yl)prop-2-en-1-one
  • (E)-1-(4-fluorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one
  • (E)-1-(4-bromophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one

Comparison:

  • Uniqueness: The presence of the 4-chlorophenyl group in (E)-1-(4-chlorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one imparts unique electronic and steric properties that can influence its biological activity and reactivity compared to other similar compounds.
  • Biological Activity: The specific substituents on the phenyl ring can significantly affect the compound’s interaction with biological targets, leading to variations in pharmacological properties.

Biological Activity

(E)-1-(4-chlorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one, also known as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. This compound exhibits significant antibacterial, antifungal, and anticancer properties, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C17H12ClNO
  • Molar Mass : 281.74 g/mol
  • CAS Number : Not specified in the sources but can be referenced through its chemical name.
  • Structural Features : The compound contains an indole moiety and a chlorophenyl group, contributing to its biological activity.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits potent antibacterial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

  • Minimum Inhibitory Concentration (MIC) :
    • Against MRSA: MIC values as low as 1 μg/mL have been reported, indicating strong antibacterial potential .
    • Comparative studies show that other indole derivatives also exhibit similar or lower MIC values against S. aureus and other pathogens .

Antifungal Activity

The compound has also shown promising antifungal activity. In vitro studies indicate effectiveness against Candida albicans, a common fungal pathogen.

  • Mechanism of Action : The exact mechanism remains under investigation, but it is hypothesized that the compound disrupts fungal cell wall synthesis or function .

Anticancer Properties

The anticancer potential of this compound is highlighted by its ability to inhibit the proliferation of various cancer cell lines.

  • Cell Lines Tested : Studies have assessed its effects on A549 (lung cancer), MCF-7 (breast cancer), and others.
  • Results : Significant antiproliferative activity was observed, with some derivatives showing preferential suppression of rapidly dividing cells compared to non-tumor cells .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications.

ModificationEffect on Activity
Substitution at the 4-position of the phenyl ringEnhanced antibacterial activity
Variations in the indole structureAltered cytotoxicity profiles

Case Studies

  • Study on Antibacterial Efficacy :
    • A study evaluated several indole-based compounds for their antibacterial properties against MRSA and found that this compound exhibited one of the lowest MIC values among tested compounds .
  • Anticancer Screening :
    • In a comparative analysis involving multiple cancer cell lines, this compound demonstrated significant growth inhibition, suggesting potential for development as an anticancer agent .

Q & A

Q. How to investigate oxidative degradation pathways under physiological conditions?

  • Stability Studies : Expose the compound to H2O2/Fe²⁺ (Fenton’s reagent) and monitor degradation via HPLC-MS. Identify metabolites (e.g., epoxides, quinones) .

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